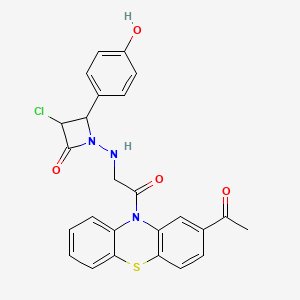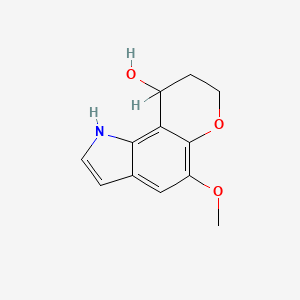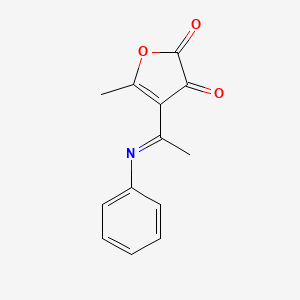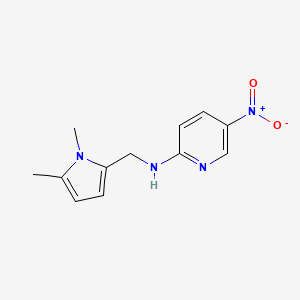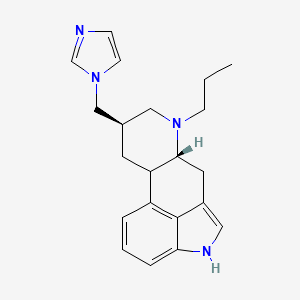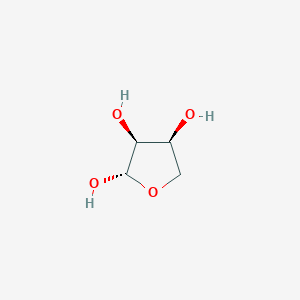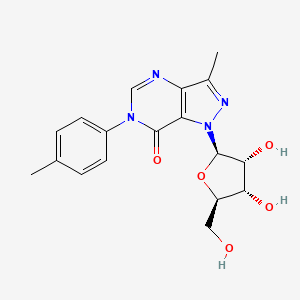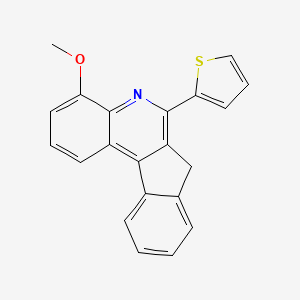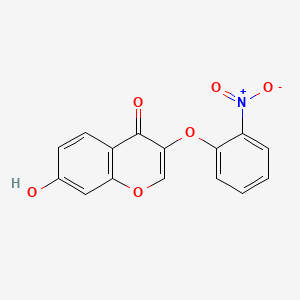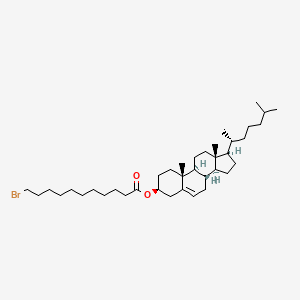
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) is a synthetic derivative of cholesterol This compound is characterized by the presence of a brominated undecanoate group attached to the 3-beta position of the cholesterol molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) typically involves the esterification of cholesterol with 11-bromoundecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions followed by purification processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would likely be employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on cell membranes and its potential role in modulating membrane fluidity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of specialized materials and as a component in certain industrial processes.
作用機序
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) involves its interaction with biological membranes. The brominated undecanoate group can insert into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Cholesteryl oleate: Another cholesterol ester with an oleic acid group.
Cholesteryl palmitate: A cholesterol ester with a palmitic acid group.
Cholesteryl stearate: A cholesterol ester with a stearic acid group.
Uniqueness
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) is unique due to the presence of the brominated undecanoate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other cholesterol esters may not be suitable.
特性
CAS番号 |
82962-34-3 |
|---|---|
分子式 |
C38H65BrO2 |
分子量 |
633.8 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 11-bromoundecanoate |
InChI |
InChI=1S/C38H65BrO2/c1-28(2)15-14-16-29(3)33-20-21-34-32-19-18-30-27-31(22-24-37(30,4)35(32)23-25-38(33,34)5)41-36(40)17-12-10-8-6-7-9-11-13-26-39/h18,28-29,31-35H,6-17,19-27H2,1-5H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 |
InChIキー |
DIPGSHTZYTZXEJ-HMVYLTCSSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCBr)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCBr)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




